

Application Notes and Protocols for Quinidine Gluconate in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: Quinidine gluconate

Cat. No.: B148729

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Introduction

Quinidine, a class Ia antiarrhythmic agent, is a well-characterized blocker of several voltage-gated ion channels. Its primary mechanism of action involves the inhibition of both fast inward sodium currents (INa) and various potassium currents, leading to a prolongation of the action potential duration.^{[1][2]} This property makes quinidine a valuable tool in the study of cardiac electrophysiology and in the development of novel antiarrhythmic drugs. Patch clamp electrophysiology is an indispensable technique for characterizing the effects of compounds like quinidine on specific ion channels with high temporal and electrical resolution.

These application notes provide a comprehensive guide to the preparation and use of **quinidine gluconate** solutions for patch clamp experiments, including detailed protocols for solution preparation, typical experimental conditions, and data presentation.

Data Presentation: Quantitative Summary of Quinidine's Effects

The following table summarizes the effective concentrations of quinidine for blocking various ion channels, as reported in the literature. These values can serve as a starting point for designing experimental concentrations.

Ion Channel	Cell Type	IC50 / Effective Concentration	Reference
hERG (IKr)	HEK293 Cells	~1 μ M	--INVALID-LINK--
Peak INa (NaV1.5)	HEK293 Cells	~11 μ M	--INVALID-LINK--
Late INa (NaV1.5)	HEK293 Cells	~12 μ M	--INVALID-LINK--
Transient Outward K+ Current (Ito)	Rabbit Atrial & Ventricular Myocytes	3-10 μ M (potent inhibition)	--INVALID-LINK--
Inward Rectifier K+ Channel (IK1)	Guinea Pig Ventricular Myocytes	No significant effect on single-channel conductance	--INVALID-LINK--

Experimental Protocols

Preparation of Quinidine Gluconate Stock Solution

Materials:

- **Quinidine gluconate** powder
- Solvent: Sterile, deionized water, or a mixture of methanol and water (1:1)[3]
- Vortex mixer
- Sterile microcentrifuge tubes
- 0.2 μ m syringe filter

Protocol:

- Weighing: Accurately weigh the desired amount of **quinidine gluconate** powder in a sterile microcentrifuge tube.
- Dissolving:

- For a water-based stock: Add a small volume of sterile, deionized water to the powder. Vortex thoroughly until fully dissolved. Water is a suitable solvent for **quinidine gluconate**.
- For a methanol/water stock: A mixture of methanol and water (1:1) can also be used to aid dissolution.[\[3\]](#)
- Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to the final extracellular solution.
- Sterilization: Sterilize the stock solution by passing it through a 0.2 μm syringe filter into a new sterile tube.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. Quinidine solutions are light-sensitive and should be stored in light-resistant containers.[\[4\]](#)

Preparation of Extracellular and Intracellular Solutions

a) Extracellular (Bath) Solution (Tyrode's Solution)

Component	Concentration (mM)
NaCl	135-145
KCl	4.0-5.4
CaCl ₂	1.8-2.0
MgCl ₂	1.0
HEPES	10
Glucose	10

Protocol:

- Dissolve all components except CaCl₂ in ~90% of the final volume of deionized water.
- Adjust the pH to 7.4 with NaOH.

- Add CaCl₂ while stirring to prevent precipitation.
- Bring the solution to the final volume with deionized water.
- Check and adjust the osmolarity to ~300-320 mOsm.
- Filter sterilize using a 0.22 µm filter system. Store at 4°C.

b) Intracellular (Pipette) Solution (K-Gluconate Based)

Component	Concentration (mM)
K-Gluconate	120-140
KCl	10-20
MgCl ₂	1.0-2.0
EGTA	5.0-10.0
HEPES	10
Mg-ATP	2.0-5.0
Na-GTP	0.3-0.4

Protocol:

- Dissolve all components except Mg-ATP and Na-GTP in ~90% of the final volume of deionized water.
- Adjust the pH to 7.2-7.3 with KOH.
- Add Mg-ATP and Na-GTP.
- Bring the solution to the final volume with deionized water.
- Check and adjust the osmolarity to be slightly lower than the extracellular solution (~290-300 mOsm).

- Aliquot into single-use tubes and store at -20°C. Thaw and filter through a 0.2 µm syringe filter before use.

Whole-Cell Patch Clamp Protocol for Quinidine Application

This protocol outlines the general procedure for whole-cell voltage-clamp recordings.

Workflow:

- **Cell Culture:** Plate cells on glass coverslips 24-48 hours before the experiment.
- **Solution Preparation:** Prepare and warm the extracellular solution to the recording temperature (room temperature or 35-37°C). Prepare the intracellular solution and keep it on ice.
- **Pipette Pulling:** Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
- **Cell Mounting:** Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
- **Seal Formation:** Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
- **Whole-Cell Configuration:** Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
- **Stabilization:** Allow the cell and recording to stabilize for several minutes.
- **Control Recording:** Record baseline ion channel activity using an appropriate voltage protocol.
- **Quinidine Application:** Perfuse the recording chamber with the extracellular solution containing the desired concentration of quinidine. Prepare the working quinidine solution by diluting the stock solution into the extracellular solution on the day of the experiment.

- Drug Effect Recording: Record the ion channel activity in the presence of quinidine until a steady-state effect is observed.
- Washout: Perfuse the chamber with the control extracellular solution to wash out the drug and observe the reversal of the effect.

Recommended Voltage-Clamp Protocols

a) hERG (IKr) Channel Block Assessment

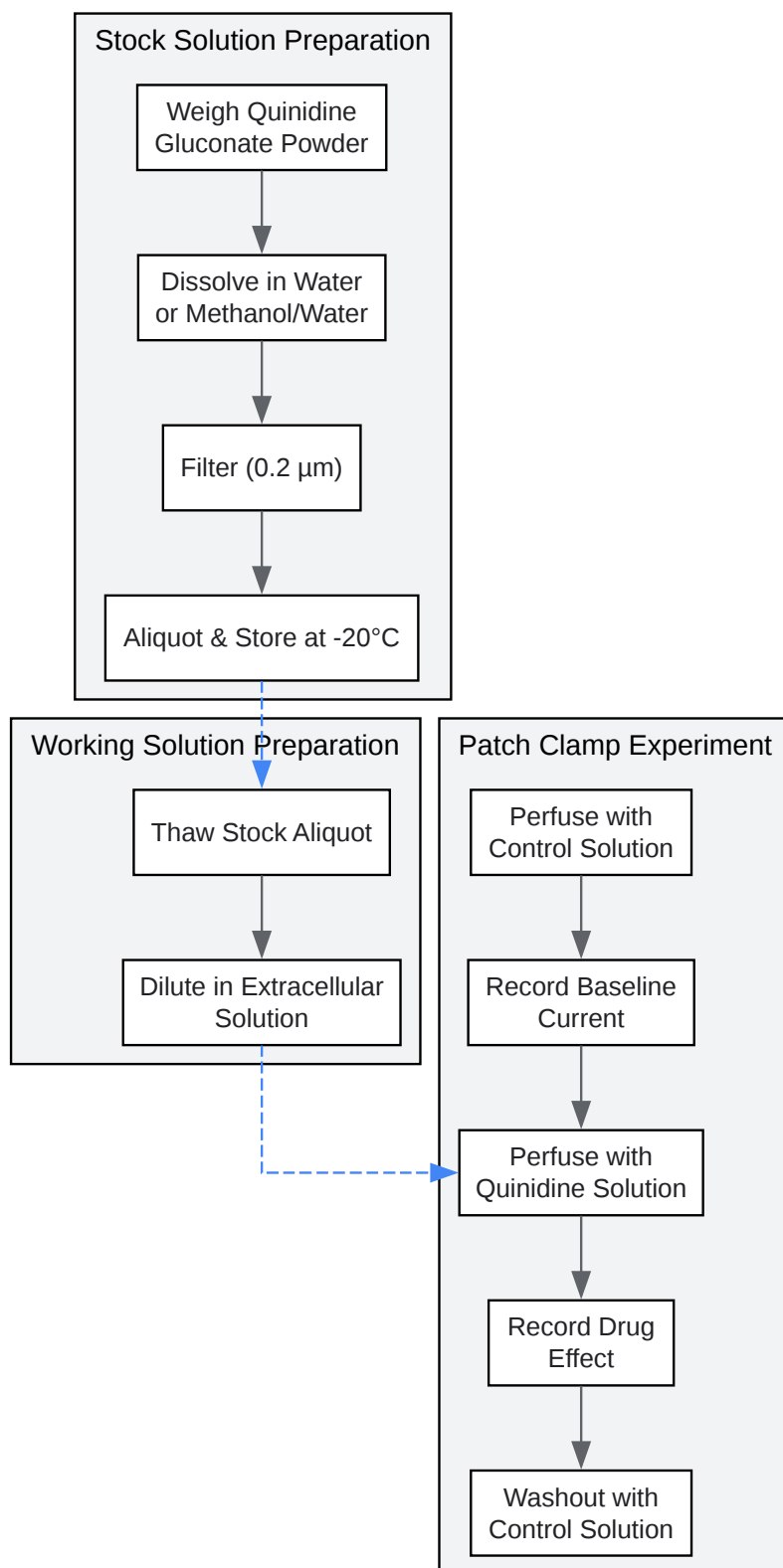
This protocol is adapted from the FDA's recommendations for CiPA (Comprehensive in vitro Proarrhythmia Assay) studies.^[5]

- Holding Potential: -80 mV
- Depolarization Step: +20 mV for 2 seconds
- Repolarization Step: -50 mV for 2 seconds
- Frequency: Every 15-20 seconds
- Measurement: Measure the peak tail current during the repolarization step to -50 mV.

b) NaV1.5 (Peak INa) Channel Block Assessment

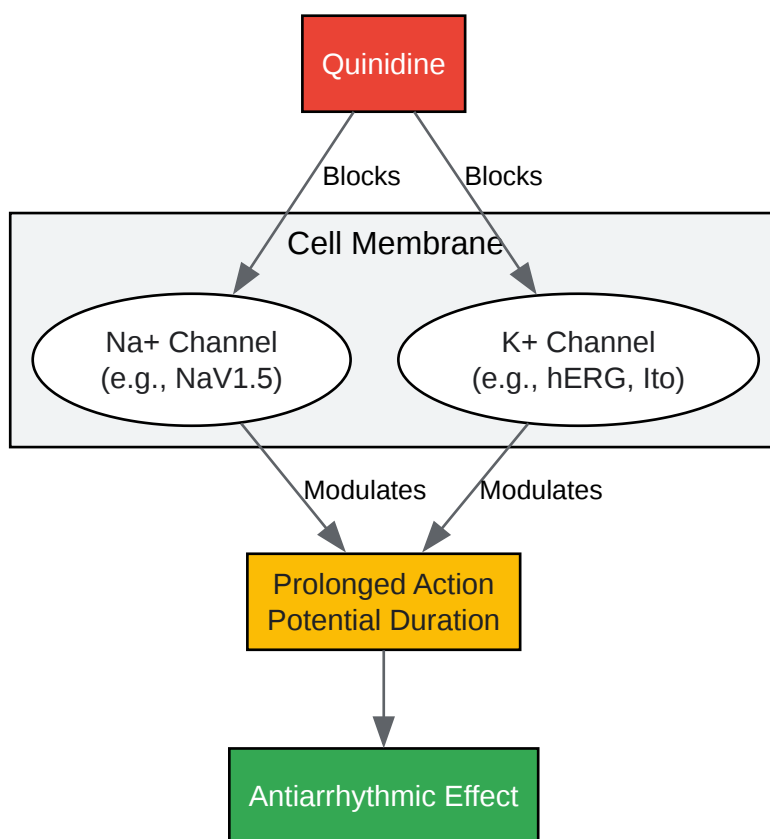
- Holding Potential: -120 mV to ensure channels are in a rested state.
- Test Pulse: A short (e.g., 20-40 ms) depolarizing step to various potentials (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit the peak inward current. A single test pulse to -10 mV or -20 mV is often used to assess block.
- Frequency: A low frequency (e.g., 0.1-0.2 Hz) is used to minimize use-dependent block. For studying use-dependence, higher frequency pulse trains can be applied.

Visualizations



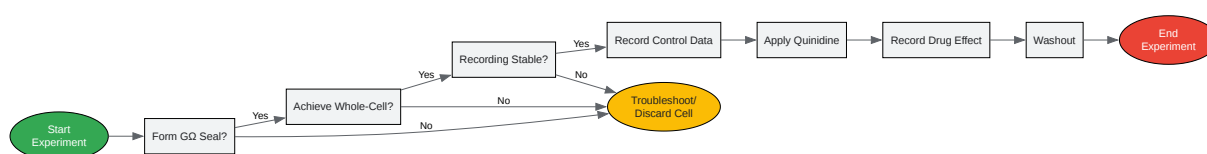
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Caption: Workflow for the preparation and application of **quinidine gluconate** solution.



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Caption: Simplified mechanism of action of quinidine on cardiac ion channels.



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Caption: Logical workflow of a whole-cell patch clamp experiment with quinidine.

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